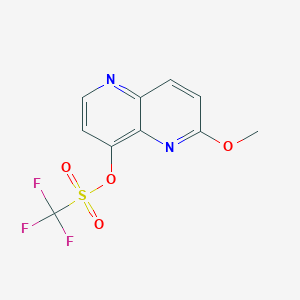
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid
Overview
Description
2-(Furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid, also known as 2-FBD-4-COOH, is an organic compound belonging to the benzodiazepine family. It is a heterocyclic compound that contains a furan ring and a benzodiazepine moiety. This compound is used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Scientific Research Applications
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid has been studied for its potential uses in scientific research. It has been used in the design of drugs and in organic synthesis, as well as in biochemistry. In drug design, this compound has been used to create novel compounds with potential therapeutic applications. In organic synthesis, it has been used as a starting material for the synthesis of other compounds. In biochemistry, it has been used to study the structure and function of proteins, as well as to identify new targets for drug design.
Mechanism of Action
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid has been studied for its mechanism of action. It is believed to act as an agonist at a variety of receptors, including the GABAA receptor, the serotonin receptor, and the dopamine receptor. It is believed to act as an agonist at the GABAA receptor by binding to the benzodiazepine site and activating the receptor. It is also believed to act as an agonist at the serotonin and dopamine receptors by binding to their respective sites and activating the receptors.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It is believed to have anticonvulsant, anxiolytic, and sedative effects. It is also believed to have anti-inflammatory and analgesic effects. In addition, it has been studied for its potential to modulate neurotransmission and affect the release of various neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained from a variety of sources. It is also relatively stable, making it suitable for use in a variety of experiments. However, it has some limitations. It has a limited solubility in water, making it difficult to use in certain experiments. In addition, it has a low potency, making it difficult to use in certain experiments.
Future Directions
The potential applications of 2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid are still being explored. Future research could focus on its potential use in drug design, as well as its potential use in organic synthesis. Additionally, further research could focus on its mechanism of action and its biochemical and physiological effects. Finally, further research could focus on its potential use in laboratory experiments, including its advantages and limitations.
properties
IUPAC Name |
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(18)12-8-11(13-6-3-7-19-13)15-9-4-1-2-5-10(9)16-12/h1-8,15H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWKPXSTSOCCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213579 | |
| Record name | 4-(2-Furanyl)-1H-1,5-benzodiazepine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
394655-18-6 | |
| Record name | 4-(2-Furanyl)-1H-1,5-benzodiazepine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



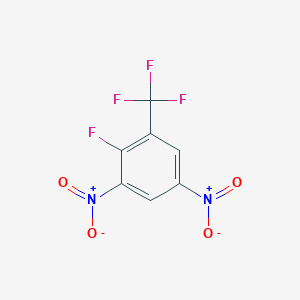
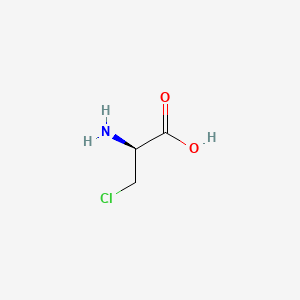
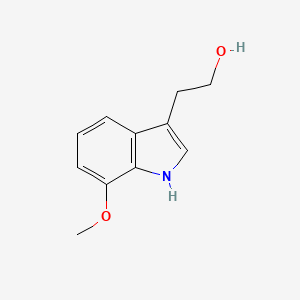
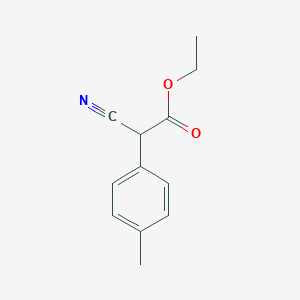
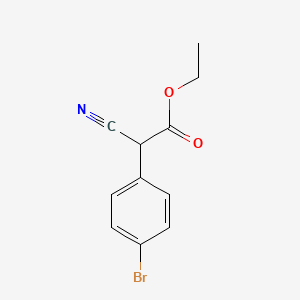

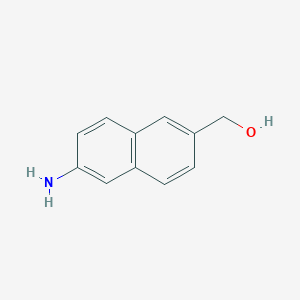
![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)



